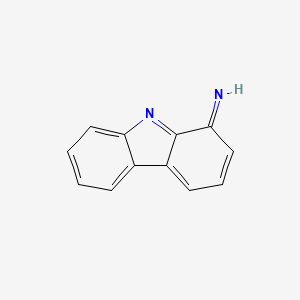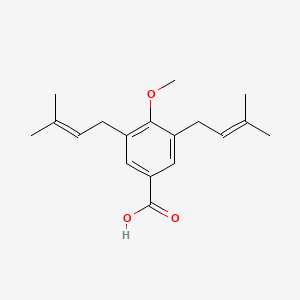
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is an organophosphorus compound with the molecular formula C9H18Cl3O4P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphoric acid and contains chlorinated propyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate typically involves the reaction of phosphoryl trichloride with 2-methyloxirane. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Phosphoryl trichloride and 2-methyloxirane.
Conditions: Controlled temperature, use of solvents.
Reaction: Phosphoryl trichloride reacts with 2-methyloxirane to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and automation.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized as a flame retardant in various materials, including polyurethane foams, PVC, and epoxy resins.
Wirkmechanismus
The mechanism of action of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various effects depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(1-chloropropan-2-yl) phosphate
- Bis(1-chloropropan-2-yl) hydrogen phosphate
- Tris(2-chloro-1-methylethyl) phosphate
Uniqueness
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is unique due to its specific chlorinated propyl groups and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
91266-85-2 |
|---|---|
Molekularformel |
C9H18Cl3O3P |
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
1-[bis(1-chloropropan-2-yloxy)phosphoryl]-2-chloropropane |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(12)6-16(13,14-8(2)4-10)15-9(3)5-11/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
OUJURARZJQIXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(=O)(OC(C)CCl)OC(C)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


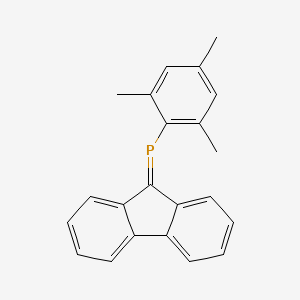
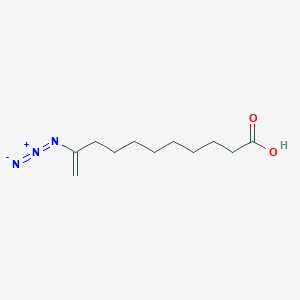
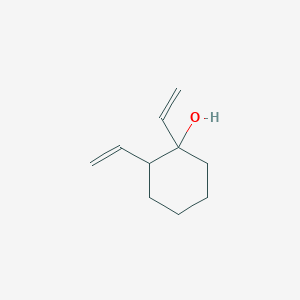

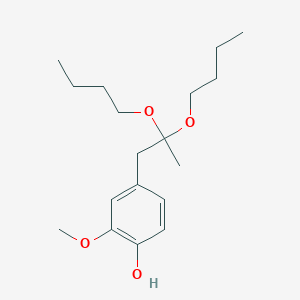
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)

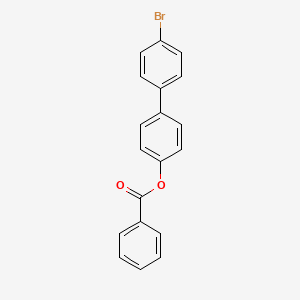

![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
